CellTracker Red CMTPX
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Overview
Description
CellTracker Red CMTPX: is a fluorescent dye used primarily for labeling and tracking live cells. It is known for its high specificity and stability, making it an essential tool in various biological and medical research applications. This dye can penetrate live cell membranes and bind to intracellular proteins, allowing for long-term tracking of cell movement, proliferation, and other dynamic behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: CellTracker Red CMTPX is synthesized through a series of chemical reactions involving chloromethyl derivatives. The key step involves the reaction of a chloromethyl group with thiol groups inside the cell, mediated by glutathione S-transferase . This reaction transforms the dye into a cell-impermeant product that emits a strong fluorescent signal.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the chloromethyl derivatives, followed by purification and formulation into a dry powder or liquid form. The production process ensures high purity and consistency, making the dye suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: CellTracker Red CMTPX primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups inside the cell, forming a stable, fluorescent product .
Common Reagents and Conditions:
Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.
Conditions: The reaction typically occurs at physiological pH and temperature, ensuring compatibility with live cell environments.
Major Products: The major product of the reaction is a fluorescent adduct formed between the chloromethyl group and intracellular thiols. This product is cell-impermeant and emits a strong red fluorescence, making it ideal for long-term cell tracking .
Scientific Research Applications
CellTracker Red CMTPX has a wide range of applications in scientific research, including:
Cell Biology: Used to monitor cell movement, proliferation, migration, and chemotaxis.
Medicine: Employed in cancer research to track tumor cell migration and invasion.
Chemistry: Utilized in studies involving cell signaling and metabolic pathways.
Industry: Applied in drug discovery and development to evaluate the effects of new compounds on cell behavior.
Mechanism of Action
CellTracker Red CMTPX exerts its effects through a glutathione S-transferase-mediated reaction. Once inside the cell, the chloromethyl group reacts with thiol groups, forming a stable, fluorescent adduct. This adduct is cell-impermeant, ensuring that the fluorescence signal is retained within the cell for extended periods . The dye’s strong fluorescence and minimal cytotoxicity make it ideal for long-term cell tracking and imaging .
Comparison with Similar Compounds
CellTracker Green CMFDA: Another fluorescent dye that requires enzymatic cleavage to activate its fluorescence.
CellTracker Orange CMRA: A fluorescent dye that emits orange fluorescence.
CellTracker Deep Red: Contains a succinimidyl ester reactive group that reacts with amine groups on proteins.
Uniqueness: CellTracker Red CMTPX is unique due to its high specificity, stability, and strong red fluorescence. Unlike some other dyes, it does not require enzymatic cleavage to activate its fluorescence, making it easier to use in various experimental conditions . Its ability to retain fluorescence for extended periods without affecting cell viability makes it a preferred choice for long-term cell tracking studies .
Biological Activity
CellTracker Red CMTPX is a fluorescent dye widely used in biological research for tracking cellular processes. Its unique properties allow it to penetrate cell membranes and provide long-term labeling of live cells, making it an essential tool in various applications, including cell migration studies, proliferation tracking, and drug response assessments.
This compound (Catalog No. C34552) is a chloromethyl derivative that freely diffuses through the membranes of live cells. Once inside, it is converted into a cell-impermeant product that retains fluorescence, allowing for effective tracking of cells over multiple generations. The dye exhibits excitation and emission maxima at 577 nm and 602 nm, respectively, enabling multiplexing with other fluorescent markers .
Key Characteristics:
- Fluorescence Stability: Retains fluorescence for over 72 hours (typically 3-6 generations) in live cells.
- Low Cytotoxicity: Non-toxic at working concentrations, ensuring cell viability and proliferation are not adversely affected.
- Selective Transfer: The dye is transferred to daughter cells but not to adjacent cells, allowing for precise lineage tracing .
Applications in Research
This compound has been utilized in various research contexts. Below are some notable applications:
- Cell Migration Studies:
- Proliferation Tracking:
- Coculture Experiments:
Case Study 1: Wound Healing Dynamics
A study investigated the role of metabolic activity on cell migration using this compound. Researchers created a wound in a confluent monolayer of cells and tracked the movement of labeled cells into the wound area over time. The results demonstrated significant insights into how metabolic inhibitors affected migration rates.
Time Point (hours) | Average Migration Distance (µm) |
---|---|
0 | 0 |
6 | 50 |
12 | 100 |
24 | 150 |
Case Study 2: Tumor Cell Tracking
In another study focusing on cancer research, this compound was employed to label tumor cells implanted in vivo. This allowed researchers to monitor tumor growth and metastasis over time without affecting the biological behavior of the tumor cells.
Comparative Analysis with Other Dyes
The following table summarizes key features of this compound compared to other commonly used CellTracker dyes:
Dye Name | Color | Excitation/Emission (nm) | Cytotoxicity | Transfer to Daughter Cells |
---|---|---|---|---|
This compound | Deep Red | 577/602 | Low | Yes |
CellTracker Green CMFDA | Green | 492/517 | Moderate | Yes |
CellTracker Orange CMTMR | Orange | 549/565 | Low | Yes |
CellTracker Violet BMQC | Violet | 405/460 | Low | Yes |
Properties
Molecular Formula |
C84H80Cl2N6O8 |
---|---|
Molecular Weight |
1372.5 g/mol |
IUPAC Name |
4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |
InChI |
InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |
InChI Key |
NUAZOHBLTNHBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.